Carboxyatractyloside dipotassium is a toxic compound primarily derived from various plants in the Asteraceae family, notably from Atractylis gummifera and Callilepis laureola. This compound is classified as a diterpene glycoside and is known for its potent inhibitory effects on the adenine nucleotide translocator, a crucial component of mitochondrial function. The inhibition of this transporter disrupts ATP/ADP exchange, leading to mitochondrial dysfunction and associated metabolic disturbances.
Carboxyatractyloside is sourced from several Asteraceae plants, particularly those known for their toxicity. The compound is classified under the category of glycosides due to its sugar moiety and is specifically recognized as a diterpene glycoside. Its chemical structure includes a sugar unit linked to a diterpene backbone, contributing to its biological activity.
Carboxyatractyloside can be synthesized through various methods, including extraction from plant sources and synthetic organic chemistry techniques. The extraction process typically involves solvent extraction followed by purification through chromatographic techniques such as high-performance liquid chromatography (HPLC).
The synthesis of carboxyatractyloside involves isolating the compound from plant material using organic solvents like methanol or ethanol. Following extraction, the crude extract is subjected to chromatographic purification to obtain the pure compound. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm the structure and purity of the synthesized product.
The molecular formula of carboxyatractyloside dipotassium is CHKOP, with a molecular weight of approximately 508.6 g/mol. The structure consists of a diterpene core with two potassium ions associated with the carboxylate groups.
The compound exhibits specific spectral data that can be analyzed using infrared spectroscopy and nuclear magnetic resonance spectroscopy to identify functional groups and confirm its molecular structure.
Carboxyatractyloside primarily acts as an inhibitor of the adenine nucleotide translocator in mitochondria. This inhibition can be studied through various biochemical assays that measure mitochondrial respiration rates in the presence of the compound.
In laboratory settings, the effect of carboxyatractyloside on mitochondrial respiration can be assessed by measuring oxygen consumption rates using a Clark-type oxygen electrode. The concentration-response relationship can provide insights into the potency of carboxyatractyloside as an inhibitor.
The mechanism by which carboxyatractyloside exerts its effects involves binding to the adenine nucleotide translocator, thus preventing the transport of ATP out of the mitochondria in exchange for ADP. This disruption leads to decreased ATP levels in the cytoplasm, impairing cellular energy metabolism and promoting apoptosis under certain conditions.
Carboxyatractyloside dipotassium appears as a white crystalline powder. It is soluble in water due to its ionic nature but may have limited solubility in organic solvents.
The compound has notable chemical properties that include:
Carboxyatractyloside has significant scientific applications, particularly in studying mitochondrial function and metabolism. It serves as a valuable tool in biochemical research for:
Additionally, due to its toxic nature, it is also studied within toxicology contexts to understand its effects on human health and potential antidotes for poisoning cases related to plant ingestion.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3